[(2-METHOXYPHENYL)CARBAMOYL]METHYL 5-BROMOFURAN-2-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-METHOXYPHENYL)CARBAMOYL]METHYL 5-BROMOFURAN-2-CARBOXYLATE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-METHOXYPHENYL)CARBAMOYL]METHYL 5-BROMOFURAN-2-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-methoxyaniline with ethyl 5-bromofuran-2-carboxylate under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(2-METHOXYPHENYL)CARBAMOYL]METHYL 5-BROMOFURAN-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The aromatic amine group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aromatic amine group can yield quinone derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(2-METHOXYPHENYL)CARBAMOYL]METHYL 5-BROMOFURAN-2-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new organic materials with unique properties.
Biology
In biological research, this compound may be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of [(2-METHOXYPHENYL)CARBAMOYL]METHYL 5-BROMOFURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: This compound is used for the protection and deprotection of amine groups in organic synthesis.
4-Methoxyphenethylamine: This compound is structurally similar and is used in the synthesis of various pharmaceuticals.
Uniqueness
[(2-METHOXYPHENYL)CARBAMOYL]METHYL 5-BROMOFURAN-2-CARBOXYLATE is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis.
Properties
IUPAC Name |
[2-(2-methoxyanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO5/c1-19-10-5-3-2-4-9(10)16-13(17)8-20-14(18)11-6-7-12(15)21-11/h2-7H,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSAIZHHOSDFDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.